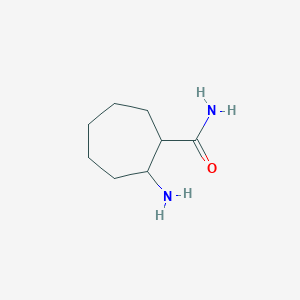

2-Aminocycloheptane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminocycloheptane-1-carboxamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

2-Aminocycloheptane-1-carboxamide has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its cyclic structure allows for unique interactions with biological targets, making it a candidate for drug design.

- Case Study: Peptide Modifications

Research has shown that incorporating 2-ACH into peptide sequences can enhance stability and bioactivity. For example, the introduction of 2-ACH into bradykinin analogs resulted in improved receptor binding and antagonistic activity against B2 receptors, suggesting its utility in developing more effective therapeutic agents for conditions like hypertension and pain management .

1.2 Neuroprotective Effects

Recent studies indicate that derivatives of 2-ACH may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems could lead to new treatments for neurodegenerative diseases.

- Research Findings

In vitro studies demonstrated that 2-ACH derivatives can inhibit neuroinflammatory pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Materials Science

2.1 Polymer Chemistry

The incorporation of 2-ACH into polymer matrices has been explored for creating biocompatible materials. Its structural characteristics contribute to enhanced mechanical properties and stability.

- Application in Biodegradable Polymers

Research indicates that polymers modified with 2-ACH exhibit improved degradation rates and mechanical strength, making them suitable for applications in drug delivery systems and tissue engineering .

2.2 Nanostructured Materials

The use of 2-ACH as a stabilizing agent in nanostructured materials has been investigated. Its ability to form stable complexes with metal ions can enhance the properties of nanomaterials used in electronics and catalysis.

- Case Study: Nanoparticle Synthesis

Studies have shown that incorporating 2-ACH into nanoparticle synthesis processes can improve the dispersion and stability of nanoparticles, leading to enhanced performance in catalytic reactions .

Agricultural Biotechnology

3.1 Plant Growth Regulation

This compound has been studied for its role as a plant growth regulator. Its effects on ethylene production in plants can influence growth patterns and stress responses.

- Research on Crop Resistance

A study demonstrated that applying 2-ACH to maize plants enhanced their resistance to pathogens by modulating ethylene biosynthesis pathways. This application could lead to increased crop yields and reduced losses due to disease .

Data Tables

Propriétés

Numéro CAS |

1378866-40-0 |

|---|---|

Formule moléculaire |

C8H16N2O |

Poids moléculaire |

156.23 |

Nom IUPAC |

2-aminocycloheptane-1-carboxamide |

InChI |

InChI=1S/C8H16N2O/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H2,10,11) |

Clé InChI |

HZCQRNAKHGZSIY-UHFFFAOYSA-N |

SMILES |

C1CCC(C(CC1)N)C(=O)N |

SMILES canonique |

C1CCC(C(CC1)N)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.